1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene

Vue d'ensemble

Description

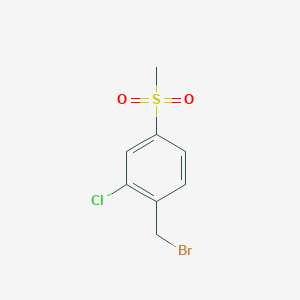

1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H8BrClO2S It is a derivative of benzene, featuring bromomethyl, chloro, and methylsulfonyl substituents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene typically involves the bromination of a suitable precursor, such as 2-chloro-4-(methylsulfonyl)toluene. The reaction is carried out using bromine in the presence of a catalyst like iron(III) bromide or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives under the influence of strong oxidizing agents.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromomethyl group, leading to the formation of corresponding methyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild to moderate conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce sulfone derivatives.

- Reduction reactions result in the formation of methyl-substituted benzene derivatives .

Applications De Recherche Scientifique

Chemistry

1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene serves as an important intermediate in organic synthesis. Its reactive bromomethyl group allows it to participate in various substitution reactions, making it valuable for creating complex organic molecules. It can also be used in controlled radical polymerization processes, contributing to the development of new materials with specific properties.

Biology

Research has indicated that this compound possesses potential biological activities, including antimicrobial and anticancer properties. Studies are ongoing to explore its effectiveness against various pathogens and cancer cell lines. Its ability to form covalent bonds with proteins suggests that it may be useful in studying protein interactions and enzyme activities, potentially leading to new therapeutic strategies.

Medicine

In medicinal chemistry, this compound is being investigated as a pharmaceutical intermediate. Its unique structure may contribute to the development of novel drugs targeting specific diseases, particularly those requiring compounds with high reactivity and selectivity .

Case Study 1: Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, indicating its potential use as an antimicrobial agent .

Case Study 2: Occupational Health

A study highlighted the compound's role in occupational health issues, identifying it as a sensitizer causing respiratory problems among workers exposed to it during manufacturing processes. This underscores the importance of safety measures when handling this compound in industrial settings .

Mécanisme D'action

The mechanism of action of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on target molecules. The chloro and methylsulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity .

Comparaison Avec Des Composés Similaires

Bromobenzene: A simpler aryl bromide with a single bromine substituent.

Chlorobenzene: Contains a single chlorine substituent on the benzene ring.

Methylsulfonylbenzene: Features a methylsulfonyl group attached to the benzene ring.

Uniqueness: The combination of bromomethyl, chloro, and methylsulfonyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications .

Activité Biologique

1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene (CAS Number: 180200-86-6) is an organic compound notable for its structural features, which include a bromomethyl group, a chlorine atom, and a methylsulfonyl moiety attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and reactivity with biological molecules.

The chemical formula for this compound is C₈H₈BrClO₂S. It is characterized by:

- Physical State : Solid at room temperature.

- Melting Point : Relatively high due to multiple substituents on the aromatic ring.

- Reactivity : The presence of the bromomethyl group enhances its reactivity compared to chlorinated analogs, making it valuable for synthetic applications.

This compound interacts with biological molecules primarily through covalent bonding. This ability allows it to form stable complexes with proteins and enzymes, potentially affecting their activity. The methylsulfonyl group may also influence the compound's solubility and permeability, enhancing its biological interactions.

Biological Activity

Research into the biological activity of this compound has revealed several key findings:

1. Protein Interactions

Studies indicate that this compound can covalently bond with amino acid residues in proteins, leading to alterations in enzyme activity and protein function. This property is particularly useful for probing protein interactions in biochemical research.

2. Toxicological Effects

Investigations have highlighted potential toxicological effects associated with exposure to this compound. For instance, similar compounds have been linked to respiratory sensitization and allergic reactions in occupational settings. In a study involving workers exposed to related compounds, symptoms such as asthma and rhinitis were observed, suggesting that this compound may pose similar risks .

Case Studies

A notable case study involved an outbreak investigation at a chemical manufacturing facility where exposure to related brominated compounds led to respiratory issues among workers. The investigation revealed a sensitization rate of 8% among exposed individuals, with specific inhalation challenges confirming cases of occupational asthma . This highlights the importance of monitoring exposure levels and implementing safety measures when handling such compounds.

Comparative Analysis

To contextualize the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Chloromethyl)-2-chloro-4-(methylsulfonyl)benzene | Chlorine instead of bromine | Less reactive than brominated analog |

| 1-(Bromomethyl)-2-fluoro-4-(methylsulfonyl)benzene | Fluorine substitution | Potentially different biological activity |

| 1-(Bromomethyl)-3-chloro-4-(methylsulfonyl)benzene | Different position of chlorine | Variations in reactivity and selectivity |

Propriétés

IUPAC Name |

1-(bromomethyl)-2-chloro-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-13(11,12)7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVJALWTFNYNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375532 | |

| Record name | 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180200-86-6 | |

| Record name | 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2-chloro-4-(methylsulfonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.